21-Hydroxyoligomycin A

Vue d'ensemble

Description

21-Hydroxyoligomycin A is a compound isolated from Streptomyces cyaneogriseus ssp. noncyanogenus. It has been characterized through NMR and single-crystal X-ray diffraction methods, providing insight into its molecular structure and stereochemistry, particularly at C-21 and other chiral centers in the molecule (Wagenaar, Williamson, Ho, & Carter, 2007).

Synthesis Analysis

The structure of oligomycin A, closely related to 21-Hydroxyoligomycin A, was confirmed through spectroscopic, chemical evaluations, and by synthesizing and evaluating 33-dehydrooligomycin A. This synthesis helped clarify uncertainties regarding the side 2-hydroxypropyl moiety's structure through NMR data and quantum chemical calculations (Lysenkova et al., 2017).

Molecular Structure Analysis

The molecular structure of 21-Hydroxyoligomycin A was elucidated using NMR and X-ray diffraction, revealing the configuration at C-21 and the stereochemistry of 18 other chiral centers. This comprehensive analysis provided a clear picture of its complex molecular structure (Wagenaar et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of 21-Hydroxyoligomycin A and related compounds have been explored in various studies, revealing insights into their biochemical interactions and potential mechanisms of action. For example, studies on derivatives of oligomycin A, such as 33-dehydrooligomycin A, have provided valuable information on their antimicrobial activity and interactions with target enzymes (Lysenkova et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 21-Hydroxyoligomycin A are not highlighted in the search results, related research on oligomycin A and its derivatives generally focuses on their antimicrobial activities and interactions with biological targets, providing indirect insights into their physical behavior and stability under various conditions (Lysenkova et al., 2017).

Chemical Properties Analysis

The chemical properties of 21-Hydroxyoligomycin A, such as reactivity and stability, can be inferred from studies on closely related compounds. These studies often explore the compound's binding affinities and mechanisms of action, offering a glimpse into its chemical behavior in biological systems (Lysenkova et al., 2017).

Applications De Recherche Scientifique

Inhibition of Protein Synthesis and Membrane Permeabilization : Oligomycin, a related compound, inhibits protein synthesis and increases membrane permeability in cultured mammalian cells, depending on ATP content. This implies a potential application in studying cell biology and pharmacology (Otero & Carrasco, 2004).

Antibacterial Activity : Research on 21-epi-rifamycin S, which is structurally similar to 21-Hydroxyoligomycin A, shows partial activity against DNA-dependent RNA polymerase and some Gram-positive bacteria. This suggests that modifications at the C(21) position of such molecules can affect their antibacterial properties (Brufani et al., 1985).

Novel Antibacterial Agents : Compound 21, derived from "floxacin," demonstrates potential as a novel antibacterial agent against multidrug-resistant Staphylococcus aureus, indicating the relevance of such compounds in developing new antibiotics (de Souza et al., 2005).

Stereochemistry and Molecular Structure : The structure and absolute stereochemistry of 21-hydroxyoligomycin A, isolated from Streptomyces cyaneogriseus ssp. noncyanogenus, have been elucidated, showing a unique arrangement of chiral centers including R-chirality at C-21. This is crucial for understanding its biochemical interactions (Wagenaar et al., 2007).

Potential in Treating Atherosclerosis : Dihydromyricetin (DMY) from Ampelopsis grossedentata effectively inhibits atherosclerosis by increasing nitric oxide production and improving lipid metabolism in mice, suggesting a potential application in cardiovascular disease management (Yang et al., 2020).

Hydrophobic Derivatives for Improved ADME Properties : Hydrophobic vancomycin derivatives, like telavancin, exhibit promising antibacterial activity against methicillin-resistant bacteria. The study of such derivatives can lead to the development of more effective antibiotics (Leadbetter et al., 2004).

Propriétés

IUPAC Name |

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14R,15R,16S,18E,20E,22R,25R,27S,28R,29S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34?,35-,36-,38+,40+,41+,42-,44-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVGLVGTMYJVOI-KATCRKEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

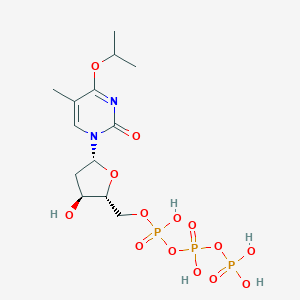

Isomeric SMILES |

CC[C@@H]1/C=C/C=C/C[C@@H]([C@H]([C@@](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](/C=C/C(=O)O[C@H]2[C@H]([C@@H](CC1O)O[C@]3([C@@H]2C)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)C)O)C)C)O)C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Hydroxyoligomycin A | |

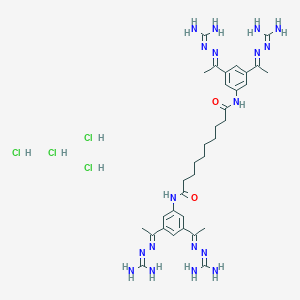

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)